2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, monolithium disodium salt

Description

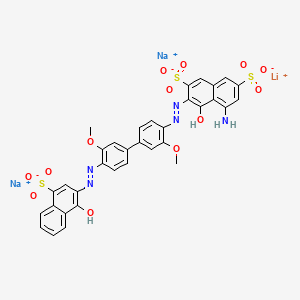

Compound Name: 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, monolithium disodium salt CAS RN: 124605-82-9 Molecular Formula: C₃₃H₃₈Li₄N₈Na₁₆O₁₄S₄ Molecular Weight: 1,294.56 g/mol Key Features:

- Complex azo dye with two azo (-N=N-) linkages and biphenyl-azo structural motifs.

- Contains four sulfonic acid (-SO₃H) groups, contributing to high water solubility.

- Mixed counterions: lithium (Li⁺) and sodium (Na⁺) ions.

Properties

CAS No. |

75673-18-6 |

|---|---|

Molecular Formula |

C34H24LiN5Na2O13S3 |

Molecular Weight |

859.7 g/mol |

IUPAC Name |

lithium;disodium;5-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H27N5O13S3.Li.2Na/c1-51-27-12-17(7-9-24(27)36-38-26-16-29(54(45,46)47)21-5-3-4-6-22(21)33(26)40)18-8-10-25(28(13-18)52-2)37-39-32-30(55(48,49)50)14-19-11-20(53(42,43)44)15-23(35)31(19)34(32)41;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |

InChI Key |

SVNAUNGWHFDNRF-UHFFFAOYSA-K |

Canonical SMILES |

[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the sulfonation of naphthalene to produce 2,7-naphthalenedisulfonic acid. This is followed by the introduction of amino and hydroxy groups at specific positions on the naphthalene ring. The azo coupling reaction is then performed to attach the azo group, which involves reacting the diazonium salt of 1-hydroxy-4-sulfo-2-naphthalenyl with 3,3’-dimethoxy(1,1’-biphenyl)-4-yl. The final step involves the neutralization of the compound with lithium and sodium salts to form the monolithium disodium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation and azo coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl (-OH) and amino (-NH2) groups undergo oxidation under controlled conditions:

-

Hydroxyl groups at positions 4 and 5 are oxidized to quinones using potassium permanganate (KMnO4) in acidic media .

-

Amino groups are converted to nitroso intermediates with hydrogen peroxide (H2O2) under alkaline conditions .

Reduction Reactions

The azo (-N=N- ) bonds are reducible:

-

Catalytic hydrogenation with palladium-on-carbon (Pd/C) in ethanol cleaves azo bonds to form aromatic amines .

-

Sodium dithionite (Na2S2O4) selectively reduces azo linkages to hydrazo (-NH-NH-) groups without affecting sulfonic acid substituents .

Substitution Reactions

Sulfonic acid groups participate in nucleophilic substitutions:

-

Hydroxide ions (OH⁻) replace sulfonate groups at elevated temperatures (80–100°C), forming hydroxylated derivatives .

-

Ammonia (NH3) reacts with sulfonic acid groups to produce sulfonamide derivatives under reflux conditions .

Key Reaction Data

Pharmaceutical Derivative Preparation

-

Sulfonamide prodrugs : Substitution of sulfonic acid groups with amine-containing moieties yields compounds with reported antimicrobial activity .

Stability and Reactivity Trends

-

pH Sensitivity : Azo bonds destabilize below pH 3 (protonation) and above pH 11 (hydroxide attack) .

-

Thermal Stability : Decomposes above 250°C, releasing SO2 and NOx gases .

-

Solubility : High water solubility (>50 g/L at 25°C) due to sulfonate and lithium/sodium counterions .

Industrial-Scale Reaction Optimization

| Parameter | Optimal Range | Impact on Reaction Efficiency |

|---|---|---|

| Temperature | 25–60°C | Higher temps accelerate substitution |

| pH | 6–8 | Neutral pH stabilizes azo linkages |

| Catalyst | Pd/C (0.5–1.0 wt%) | Enhances hydrogenation rates |

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

Biology: Employed in staining techniques for visualizing biological tissues and cells.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can form stable complexes with various substrates. The sulfonic acid groups enhance its solubility in water, allowing it to interact with a wide range of molecules. The molecular targets include proteins and nucleic acids, where it can bind and alter their properties. The pathways involved often include electron transfer and hydrogen bonding interactions.

Comparison with Similar Compounds

Sodium Salt Variant (CAS RN: 6844-74-2)

Compound Name: 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-3-(2-phenyldiazenyl)-, sodium salt (1:2) Molecular Formula: C₂₃H₁₉N₃O₉S₃·2Na Key Differences:

Disodium Salt with Nitro Group (CAS RN: 5850-35-1)

Compound Name: Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-(phenyldiazenyl)naphthalene-2,7-disulfonate Molecular Formula: C₂₂H₁₄N₆Na₂O₁₁S₂ Molecular Weight: 648.49 g/mol Key Differences:

- Contains nitro (-NO₂) and phenylazo groups.

- Simpler Structure : Fewer sulfonic acid groups (two vs. four in the target compound).

- Applications: Potential use in colorimetric assays or textile dyes due to its chromophoric azo linkages .

Bis-Azo Derivative for HPLC (CAS RN: 56405-32-4)

Compound Name: 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxy- Molecular Formula: C₂₂H₁₉N₇O₇S₂ Molecular Weight: 557.56 g/mol Key Differences:

Violet B and Violet 5R Dyes

Violet B :

- Structure: Disodium salt with biphenyl-azo and amino-hydroxy-sulfo-naphthalene groups.

- Applications : Textile dye and adsorbate in environmental studies .

Violet 5R : - Structure: Trisodium salt with acetylamino and sulfooxyethyl groups.

- Applications : Similar to Violet B but with enhanced solubility due to additional sulfonic acid groups .

Tabulated Comparison

Research Findings

Structural Complexity and Solubility : The target compound’s mixed lithium-sodium counterions may enhance solubility in polar solvents compared to all-sodium derivatives .

Chromophoric Performance : Compounds with biphenyl-azo groups (e.g., Violet B, target compound) exhibit stronger absorbance in visible spectra due to extended conjugation .

Analytical Utility : Bis-azo derivatives like CAS 56405-32-4 are preferred in HPLC for their UV activity and stability .

Biological Activity

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, monolithium disodium salt is a complex organic compound belonging to the azo dye family. Its structure features multiple functional groups, including sulfonic acids and azo linkages, which contribute to its vibrant color and solubility properties. This compound has garnered attention for its potential biological activities, particularly in the fields of drug delivery and histological applications.

Chemical Structure

The molecular formula of this compound is , and it features a naphthalene backbone with various functional groups that enhance its reactivity and solubility in biological systems.

Antioxidant Activity

Research indicates that compounds similar to 2,7-naphthalenedisulfonic acid exhibit significant antioxidant properties. These properties are primarily attributed to the presence of hydroxyl groups which can scavenge free radicals. A study showed that derivatives of naphthalenedisulfonic acid demonstrated effective radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Properties

The biological activity of 2,7-naphthalenedisulfonic acid derivatives has also been evaluated for antimicrobial effects. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. The sulfonic acid groups enhance solubility and facilitate interactions with microbial cell membranes .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In studies involving human cell lines (e.g., HEK293 and HepG2), it was found that certain concentrations of 2,7-naphthalenedisulfonic acid derivatives exhibited minimal cytotoxic effects while retaining significant biological activity . This suggests a favorable therapeutic index for potential drug development.

Anti-HIV Activity

Notably, naphthalenesulphonic acid derivatives have been investigated for their anti-HIV properties. The disulphonic acid series showed pronounced activity against HIV-1, indicating a potential role in antiviral drug development .

The mechanism by which 2,7-naphthalenedisulfonic acid exerts its biological effects involves complexation with metal ions and interaction with proteins and nucleic acids. The sulfonate and hydroxyl groups form coordinate covalent bonds with metal ions, leading to stable complexes that can modulate biological processes. Additionally, the ability to bind to proteins enhances its utility in drug delivery systems.

Case Study 1: Antioxidant Activity Assessment

A study assessing the antioxidant activity of various naphthalenedisulfonic acid derivatives utilized a DPPH assay. The results indicated that at concentrations ranging from 100 mg/mL to 300 mg/mL, the compounds displayed up to 91.4% inhibition of free radicals .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of these compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of microbial growth, suggesting potential applications in developing antimicrobial agents .

Summary Table of Biological Activities

Q & A

Q. Table 1: Key Functional Groups and Roles

| Group | Role | Evidence |

|---|---|---|

| Azo (-N=N-) | Electron transfer, chromophore | |

| Sulfonate (-SO₃⁻) | Solubility, ionic interactions | |

| Hydroxyl/Amino | Chelation, pH-dependent behavior |

Basic Question: What analytical techniques are used to characterize this compound?

Answer:

- UV-Vis Spectroscopy : Identifies π→π* transitions in azo groups (λmax ~450–600 nm) .

- ¹H/¹³C NMR : Resolves aromatic proton environments and confirms substituent positions .

- HPLC-MS : Validates purity and molecular weight (e.g., m/z ~800–1000 for related analogs) .

Advanced Note : For quantification of azo groups, compare with SPADNS (a trisodium azo-naphthalene sulfonate), which shows similar spectral behavior .

Advanced Question: How to address contradictions in pH-dependent solubility data?

Answer:

Discrepancies arise from:

- Protonation states : Sulfonate groups remain ionized at pH >2, but hydroxyl/amino groups protonate below pH 5, altering solubility .

- Counterion effects : Monolithium vs. disodium salts exhibit divergent solubility profiles (e.g., 220 g/L for trisodium SPADNS at pH 6 vs. <50 g/L for lithium salts).

Methodology : Use potentiometric titration coupled with UV-Vis to map speciation .

Advanced Question: What challenges exist in synthesizing this compound with high regioselectivity?

Answer:

Key issues include:

- Competing azo couplings : Multiple reactive sites on naphthalene/biphenyl backbones lead to byproducts .

- Steric hindrance : Methoxy (-OCH₃) and sulfonate groups on biphenyl rings limit access to coupling sites .

Solutions : - Optimize diazotization pH (2–3) and temperature (0–5°C) to favor desired coupling .

- Use protecting groups (e.g., tert-butyl in ) to block unwanted positions .

Basic Question: What are its primary research applications?

Answer:

- Metal chelation : Binds transition metals (e.g., Zr⁴⁺, Th⁴⁺) via hydroxyl/sulfonate groups for sensor development .

- Chromogenic assays : Azo groups serve as pH/redox indicators in biochemical staining .

- Polymer chemistry : Sulfonate moieties enhance ionic conductivity in membranes .

Advanced Question: How to resolve conflicting spectral data for azo-group quantification?

Answer:

- Issue : Overlap of azo (-N=N-) and aromatic C=N peaks in IR/Raman spectra.

- Validation : Cross-reference with X-ray crystallography (e.g., ’s NIST data for bond lengths) .

- Alternative method : Use redox titrations (e.g., reduction of azo to hydrazo groups with Na₂S₂O₄) .

Basic Question: How does the compound interact with biological systems?

Answer:

- Protein binding : Sulfonate/amino groups interact with lysine/arginine residues, altering enzyme activity .

- Toxicity screening : Follow OECD guidelines for zebrafish embryo assays (LC₅₀ >100 mg/L for similar azo dyes) .

Advanced Question: What computational methods predict its stability under UV exposure?

Answer:

- DFT calculations : Model HOMO-LUMO gaps to assess photodegradation rates (e.g., ΔE ~2.5 eV for azo-naphthalene systems) .

- Validation : Compare with experimental HPLC data post-UV irradiation (e.g., 50% degradation after 6 hours at 365 nm) .

Basic Question: How is the compound stored to prevent degradation?

Answer:

- Conditions : Dark, anhydrous environment at 4°C (prevents azo bond cleavage and sulfonate hydrolysis) .

- Stabilizers : Add 0.1% EDTA to chelate trace metals that catalyze degradation .

Advanced Question: What strategies improve its selectivity in metal-sensing applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.